2,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5BrCl2F2O. It is characterized by the presence of two chlorine atoms, two fluorine atoms, a bromine atom, and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,4-Dichloro-5-(difluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to facilitate the substitution of a hydrogen atom with a bromine atom on the benzyl position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used under specific conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl bromide
- 2,4-Dichloro-5-(trifluoromethoxy)benzyl bromide
- 2,4-Dichloro-5-(methoxy)benzyl bromide
Uniqueness
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity compared to similar compounds. The difluoromethoxy group enhances the compound’s lipophilicity and stability, making it valuable in various applications .
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-5-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOYGVIMLAGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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